molecular formula C12H7BrClN3O2S B2936924 6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-50-6

6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2936924
CAS No.: 1638767-50-6
M. Wt: 372.62
InChI Key: OHGPCNWUKIEFJZ-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(benzenesulfonyl)-6-bromo-2-chloropyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3O2S/c13-10-6-8-7-15-12(14)16-11(8)17(10)20(18,19)9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGPCNWUKIEFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₂H₇BrClN₃O₂S
  • Molecular Weight : 372.63 g/mol
  • CAS Number : 1638767-50-6

Biological Activity

The biological activity of this compound has been linked to various pharmacological effects, primarily in the context of cancer therapy and kinase inhibition.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In a study conducted on various cancer cell lines, it was found to inhibit cell proliferation effectively. The following table summarizes the IC₅₀ values against different cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF-70.01
NCI-H4600.03
HepG21.1
HCT1161.6
K-5620.39

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Kinase Inhibition

The compound has also been reported to act as an inhibitor of Aurora-A kinase, a critical enzyme involved in cell cycle regulation. The inhibition of this kinase can lead to apoptosis in cancer cells, making it a target for anticancer drug design. The IC₅₀ value for Aurora-A kinase inhibition was found to be approximately 0.16 µM, indicating potent activity against this target .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant cytotoxicity in MCF-7 breast cancer cells, with an IC₅₀ value of 0.01 µM. This suggests that the compound is highly effective at low concentrations.
  • Aurora Kinase Inhibition : Another study focused on its role as an Aurora-A kinase inhibitor, showing that it could induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase.

The proposed mechanism of action involves the inhibition of key kinases involved in cell cycle progression and survival pathways in cancer cells. By disrupting these pathways, the compound can induce apoptosis and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Molecular Diversity

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference CAS/Evidence
Target Compound 6-Bromo-2-chloro-7-(phenylsulfonyl) C₁₂H₇BrClN₃O₂S 372.63 Intermediate for kinase inhibitors 784150-40-9
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-4-chloro-7-(phenylsulfonyl) C₁₂H₇BrClN₃O₂S 372.63 Cross-coupling precursor 252723-17-4
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Chloro-6-(ethoxycarbonyl)-7-(phenylsulfonyl) C₁₆H₁₄ClN₃O₄S 379.82 Carboxylic acid derivative for prodrug design 1987286-78-1
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 5-Bromo-7-methyl C₇H₆BrN₃ 212.05 Antiviral scaffold 1638761-56-4
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-6-methyl-7-(furan-2-ylmethyl) C₁₂H₁₀ClN₃O 247.68 Antibacterial agent 1255779-28-2
4-(6-Chloro-2,3-dihydroindol-1-yl)-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-(6-Chloroindoline)-6-(4-nitrophenyl) C₂₀H₁₄ClN₅O₂ 403.81 Kinase inhibitor candidate 52537-00-5
Antiviral Activity
  • 4,7-Disubstituted Analogs : Compounds like 1 (4-cyclopentyl-7-(phenylsulfonyl)) exhibit potent activity against Zika virus (ZIKV) and dengue virus (DENV) by disrupting viral replication .
  • 5-Bromo-7-methyl Derivative : Shows moderate antiviral activity, suggesting bromine at position 5 enhances target binding .
Kinase Inhibition
  • Target Compound: Serves as a precursor for JAK/STAT inhibitors. For example, 7-cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino) derivatives inhibit CDK9 with IC₅₀ values < 100 nM .
  • 4-Chloro-6-(4-nitrophenyl) Analog : Demonstrates antiproliferative effects in pancreatic cancer cell lines (MIA PaCa-2, AsPC-1) via ERK pathway modulation .
Antibacterial Potential
  • 4-Chloro-7-(furan-2-ylmethyl)-6-methyl Analog : Acts as an FtsZ inhibitor, disrupting bacterial cell division (MIC = 2–8 µg/mL against S. aureus) .

Kinase Inhibitor Development

  • Target Compound Derivatives : Analog 10b (7-cyclopentyl-N-(2-methoxyphenyl)) showed 38% yield in synthesis and potent CDK9 inhibition (IC₅₀ = 12 nM) via molecular docking studies .
  • Immunoblotting Data: Downregulation of phospho-RNA polymerase II in treated cancer cells confirms kinase target engagement .

Antiviral Drug Discovery

  • Scaffold Optimization : Replacing the phenylsulfonyl group with a cyclopentyl moiety (compound 8 ) improved ZIKV inhibition by 10-fold compared to the parent structure .

Antibacterial Agents

  • FtsZ Inhibitors : 4-Substituted analogs (e.g., 4-chloro-7-(furan-2-ylmethyl) ) reduced bacterial biofilm formation by 70% at 4× MIC .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for phenylsulfonyl), pyrrole C-H (δ 6.5–7.5 ppm), and downfield shifts for Br/Cl substituents .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. Advanced Techniques

  • X-ray crystallography : Resolve ambiguities in substituent positions (e.g., distinguishing 6-bromo vs. 5-bromo isomers) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

What biological targets are associated with this compound, and how are they evaluated?

Q. Basic Activity Screening

  • Tyrosine kinase inhibition : Assessed via enzymatic assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
  • Antiangiogenic activity : Measured using HUVEC tube formation assays .

Q. Advanced Mechanistic Studies

  • Cellular uptake : Quantify intracellular concentration via LC-MS/MS to correlate with IC₅₀ values .
  • Binding kinetics : Surface plasmon resonance (SPR) to determine KD for kinase targets .

How do structural modifications impact biological activity?

Q. Key SAR Findings

  • Phenylsulfonyl group : Enhances kinase selectivity by occupying hydrophobic pockets in ATP-binding sites .
  • 6-Bromo substituent : Critical for steric hindrance, reducing off-target effects (e.g., IC₅₀ for EGFR decreases from 1.2 μM to 0.3 μM with Br vs. H) .
  • 2-Chloro group : Improves metabolic stability by resisting CYP450 oxidation .

Q. Advanced Modifications

  • Heterocyclic replacements : Replacing phenylsulfonyl with pyridinylsulfonyl reduces cytotoxicity in normal cells .

How should researchers address contradictions in biological data across studies?

Q. Case Example

  • Discrepancy in IC₅₀ values : Variations may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigate by:
    • Standardizing ATP levels (e.g., 1 mM vs. 10 µM) .
    • Validating cell-line authenticity (STR profiling) to exclude cross-contamination .

Q. Methodological Adjustments

  • Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) .

What computational tools are recommended for optimizing synthesis or activity?

Q. Basic Applications

  • Retrosynthesis planning : Use SciFinder or Reaxys to identify analogous routes (e.g., pyrrolo[2,3-d]pyrimidine derivatives) .

Q. Advanced Strategies

  • DFT calculations : Predict regioselectivity in sulfonylation reactions by analyzing transition-state energies .
  • Molecular docking (MOE, AutoDock) : Screen virtual libraries for substituents improving kinase binding (e.g., halogen bonding with Br/Cl) .

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